

Characterization of Voriconazole Impurity C: A Comparative Guide to Analytical Methodologies

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Compound of Interest

Compound Name: **4-Ethyl-5-fluoropyrimidine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of Voriconazole impurity C, a critical step in ensuring the quality and safety of the antifungal drug Voriconazole. This document outlines the performance of various techniques, supported by experimental data, to assist researchers and drug development professionals in selecting the most appropriate method for their needs.

Physicochemical Properties of Voriconazole Impurity C

Voriconazole impurity C is identified as **4-Ethyl-5-fluoropyrimidine**.^{[1][2][3][4]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Name	4-Ethyl-5-fluoropyrimidine	[1] [2] [3] [4]
CAS Number	137234-88-9	[1] [2] [3]
Molecular Formula	C6H7FN2	[1] [2] [5] [6]
Molecular Weight	126.13 g/mol	[1] [2] [5] [6]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the quantification of Voriconazole and its impurities, including impurity C. Several validated HPLC methods have been reported in the literature, demonstrating good performance in terms of accuracy, precision, and sensitivity.

Comparison of Published HPLC Methods

The following table summarizes the key parameters and performance characteristics of different HPLC methods used for the analysis of Voriconazole impurities.

Parameter	Method 1	Method 2
Column	Inertsil ODS 3V, 150 x 4.6 mm, 5 µm	Agilent Zorbax SB-C18 (250mm x 4.6 mm i.d., 5 µm)
Mobile Phase	A: 0.05 M KH ₂ PO ₄ (pH 2.5); B: ACN:MeOH (90:10)	Ammonium phosphate dibasic buffer (pH 6.0; 50 mM) : Acetonitrile (52:48, v/v)
Flow Rate	1.2 mL/min	1.0 mL/min
Detection	UV at 256 nm	UV at 250 nm
Linearity (Correlation Coefficient)	>0.999 for all impurities	Not explicitly stated for impurity C
LOD for Impurity C	Not explicitly stated	0.02% (of analyte concentration)
LOQ for Impurity C	Not explicitly stated	Not explicitly stated
Accuracy (% Recovery)	Not explicitly stated for impurity C	96.3% to 103.2% for all impurities
Precision (%RSD)	Not explicitly stated for impurity C	< 3% for all impurities
Reference	[7]	[1]

Experimental Protocol: A Validated Stability-Indicating HPLC Method

This protocol is based on a validated method for the determination of Voriconazole and its related substances.[\[1\]](#)

1. Chromatographic Conditions:

- Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm i.d., 5 μ m particle size).
- Mobile Phase: A mixture of 50 mM ammonium phosphate dibasic buffer (pH adjusted to 6.0 with diluted orthophosphoric acid) and acetonitrile in a 52:48 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 250 nm.
- Injection Volume: 20 μ L.

2. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of Voriconazole impurity C reference standard in the mobile phase. Further dilute to a suitable concentration for calibration.
- Sample Solution: Accurately weigh and dissolve the Voriconazole drug substance or product in the mobile phase to achieve a known concentration.

3. Method Validation Parameters:

- Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference at the retention time of impurity C.
- Linearity: Determined by analyzing a series of solutions of impurity C at different concentrations and plotting a calibration curve.
- Accuracy: Evaluated by spiking a known amount of impurity C into the sample matrix and calculating the percentage recovery.
- Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by different analysts on different days (intermediate precision), expressed as the relative standard deviation (%RSD).
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Alternative and Orthogonal Analytical Techniques

While HPLC is the workhorse for routine quality control, other techniques can provide valuable orthogonal data for a more comprehensive characterization of Voriconazole impurity C.

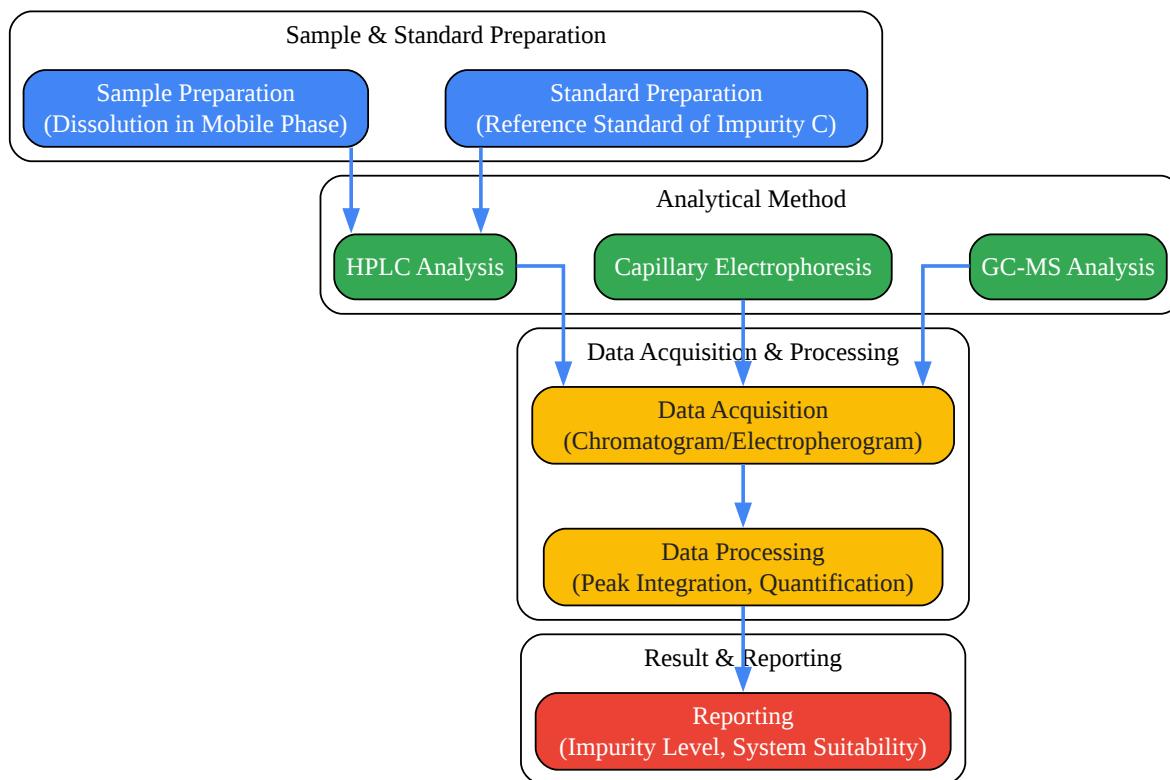
Comparison of Alternative Methods

Technique	Principle	Advantages for Impurity C Characterization	Disadvantages
Capillary Electrophoresis (CE)	Separation based on electrophoretic mobility in a capillary.	Orthogonal selectivity to HPLC, high efficiency, low sample and reagent consumption.[5][8][9][10]	Lower sensitivity for some detection modes, potential for matrix effects.[5]
Gas Chromatography (GC/GC-MS)	Separation of volatile compounds in the gas phase.	Suitable for volatile impurities like 4-Ethyl-5-fluoropyrimidine, provides structural information with MS detection.[11][12]	Requires derivatization for non-volatile compounds, potential for thermal degradation.
Ultra-Performance Liquid Chromatography (UPLC-MS/MS)	Similar to HPLC but uses smaller particles for higher resolution and speed.	Increased sensitivity and specificity, provides mass-to-charge ratio for confirmation.[13]	Higher equipment cost and complexity.
Spectroscopic Methods (NMR, IR, MS)	Provide information about the chemical structure.	Essential for definitive identification and structural elucidation of unknown impurities.[6][14]	Not typically used for routine quantification.

Visualizing the Analytical Workflow

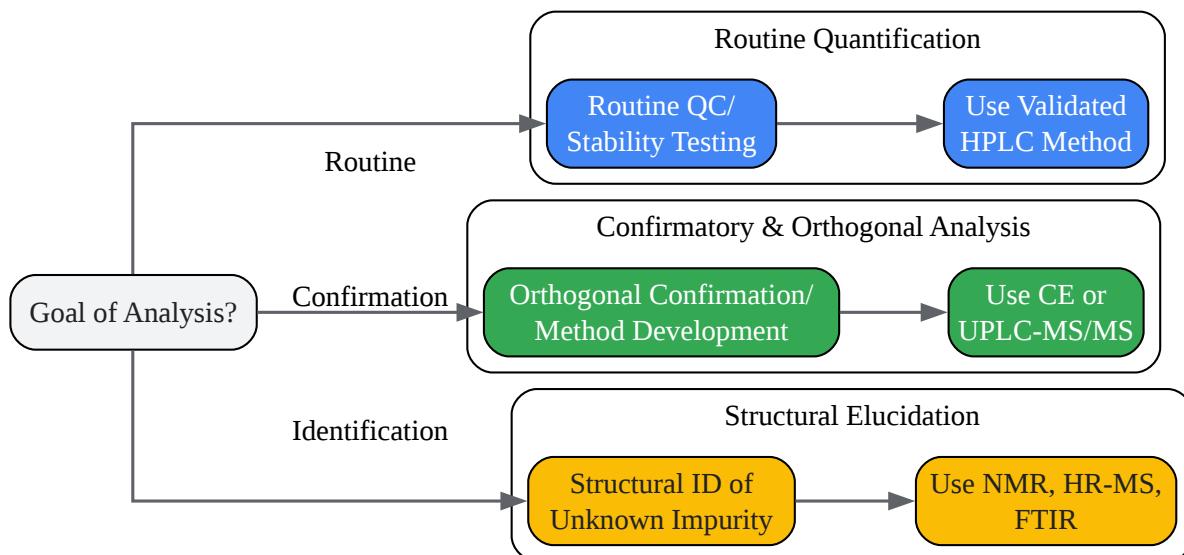
The following diagrams illustrate the typical experimental workflow for the characterization of Voriconazole impurity C and a decision-making process for selecting an appropriate analytical

method.



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Caption: Experimental Workflow for Impurity C Characterization.

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Caption: Decision Tree for Analytical Method Selection.

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